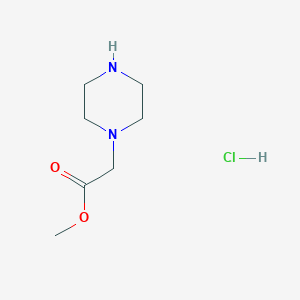

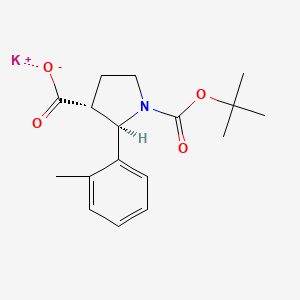

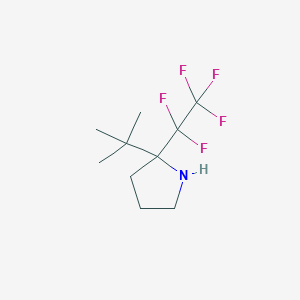

![molecular formula C16H16O3 B1318575 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid CAS No. 938140-74-0](/img/structure/B1318575.png)

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Applications in Synthesis and Material Development

- Synthesis of Benzoic Acid Derivatives: The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can be deprotonated at the position para to the carboxylate group. This process has been applied to synthesize 3,5-dimethoxy-4-methyl benzoic acid, showcasing the compound's role in the selective synthesis of benzoic acid derivatives (Sinha, Mandal, & Chandrasekaran, 2000).

- Development of Antimicrobial and Molluscicidal Agents: Certain prenylated benzoic acid derivatives show significant antimicrobial and molluscicidal activities. These activities highlight the potential use of 3,5-dimethoxy benzoic acid derivatives in developing agents targeting microbial and mollusc pests (Orjala et al., 1993).

- Material Design with Unique Electrophysical Properties: New polyarylenephthalide, synthesized from pseudochloride derivatives of 3,5-dimethoxy benzoic acid, is of interest for designing materials with unique electrophysical properties. This points to applications in material sciences, particularly in developing advanced materials with specific electrical characteristics (Salazkin, Shaposhnikova, & Zvukova, 2020).

Applications in Biological and Medicinal Research

- Antimicrobial and Anti-Proliferative Potential: Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid exhibit antimicrobial activity against both free-living planktonic and biofilm embedded Gram-positive bacterial and fungal cells. They also show anti-proliferative activity, particularly inducing apoptosis and cell cycle arrest in certain cell lines, hinting at their potential in cancer research and therapy (Zarafu, 2020).

- Anti-Inflammatory Properties: Certain benzoic acid derivatives isolated from Melicope semecarpifolia exhibited potent inhibition on superoxide anion generation and elastase release by human neutrophils, suggesting their potential as anti-inflammatory agents (Chen, Cho, Hwang, & Chen, 2008).

Applications in Coordination Chemistry and Polymers

- Coordination Polymers and Network Structures: The compound has been used as a ligand in the synthesis of coordination polymers, leading to complex structures with specific luminescent and magnetic properties. These structures are of interest for applications in materials chemistry and nanotechnology (He et al., 2020).

Mechanism of Action

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The ADME properties of a compound can greatly affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment of a compound can refer to the biological and physical environment in which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

3-[(3,5-dimethylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-6-12(2)8-15(7-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMVOCWMDAPTSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

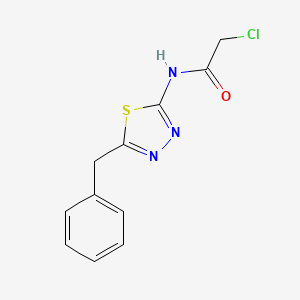

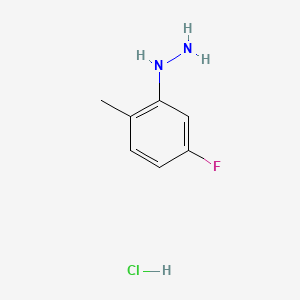

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

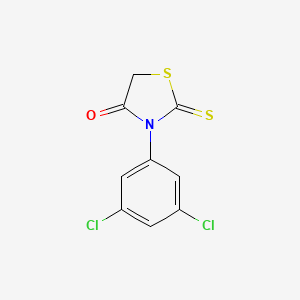

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

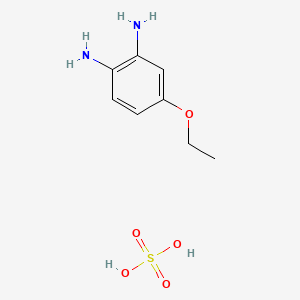

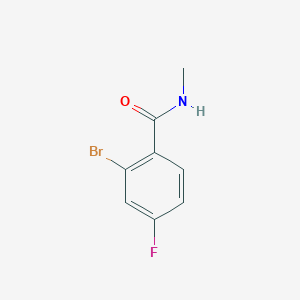

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)